molecular formula C14H27NO3 B12604237 [2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol CAS No. 651291-32-6

[2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol

Cat. No.: B12604237
CAS No.: 651291-32-6
M. Wt: 257.37 g/mol
InChI Key: FKLWBSPJZSORIG-UHFFFAOYSA-N
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Description

[2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol is a chemical compound that belongs to the class of oxazolidines Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms This particular compound is characterized by the presence of a non-4-en-4-yl group and two hydroxymethyl groups attached to the oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol typically involves the condensation of 2-aminoalcohols with aldehydes or ketones. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as piperidine. The reaction proceeds through the formation of an intermediate imine, which subsequently cyclizes to form the oxazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxazolidine ring can be reduced to form the corresponding amine.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted oxazolidine derivatives.

Scientific Research Applications

[2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules

    Biology: The compound has potential applications in the development of bioactive molecules. Its ability to form stable complexes with metal ions makes it useful in the design of metal-based drugs.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it may have activity against certain diseases, although more studies are needed to confirm its efficacy.

    Industry: It is used in the production of polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable component in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of [2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidines: Other oxazolidine derivatives with different substituents on the ring.

    Oxazolines: Unsaturated analogues of oxazolidines.

    Bisoxazolidines: Compounds containing two oxazolidine rings.

Uniqueness

[2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol is unique due to the presence of the non-4-en-4-yl group and two hydroxymethyl groups. These structural features confer specific chemical reactivity and potential biological activity that distinguish it from other oxazolidine derivatives. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a valuable compound for research and industrial applications.

Properties

CAS No.

651291-32-6

Molecular Formula

C14H27NO3

Molecular Weight

257.37 g/mol

IUPAC Name

[4-(hydroxymethyl)-2-non-4-en-4-yl-1,3-oxazolidin-4-yl]methanol

InChI

InChI=1S/C14H27NO3/c1-3-5-6-8-12(7-4-2)13-15-14(9-16,10-17)11-18-13/h8,13,15-17H,3-7,9-11H2,1-2H3

InChI Key

FKLWBSPJZSORIG-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C(CCC)C1NC(CO1)(CO)CO

Origin of Product

United States

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